molecular formula C7H13Cl2NO2 B1440744 3-Piperidinyl 2-chloroacetate hydrochloride CAS No. 1220037-48-8

3-Piperidinyl 2-chloroacetate hydrochloride

Cat. No.: B1440744
CAS No.: 1220037-48-8
M. Wt: 214.09 g/mol
InChI Key: LTHPWFFNDVWGNB-UHFFFAOYSA-N
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Description

3-Piperidinyl 2-chloroacetate hydrochloride is a piperidine-derived compound featuring a 2-chloroacetate ester group attached to the 3-position of the piperidine ring, with a hydrochloride counterion.

Properties

IUPAC Name

piperidin-3-yl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2.ClH/c8-4-7(10)11-6-2-1-3-9-5-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHPWFFNDVWGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally proceeds via two major stages:

  • Stage 1: Synthesis of the 3-piperidinyl intermediate, often as a hydrochloride salt.
  • Stage 2: Esterification of the piperidinyl amine with 2-chloroacetyl chloride or 2-chloroacetic acid derivatives to form the 3-piperidinyl 2-chloroacetate, followed by conversion to the hydrochloride salt.

Preparation of 3-Piperidinyl Intermediate

The 3-piperidinyl moiety is commonly prepared through reduction or amination of piperidin-2-one derivatives or via resolution of racemic mixtures using chiral acids.

  • Reduction of 3-aminopiperidin-2-one hydrochloride:
    According to a patented method, (R)-3-aminopiperidine dihydrochloride is synthesized by reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran solvent at approximately 35°C. The reduction uses about 1.6 equivalents of lithium aluminum hydride, and the reaction scale can be large (≥1000 g). The resulting amine is isolated by filtration after reaction completion.

  • Resolution using chiral acids:
    Another method involves reacting racemic 3-piperidine amide with D-mandelic acid in an organic solvent at 30–80°C for 5–12 hours to form a diastereomeric salt. This salt is filtered and purified, then subjected to further reactions to isolate the (R)-3-piperidine amide.

Esterification to Form 3-Piperidinyl 2-chloroacetate Hydrochloride

The key step in forming this compound is the esterification of the piperidinyl amine with a chloroacetyl reagent.

  • Use of 2-chloroacetyl chloride:
    The piperidinyl amine is reacted with 2-chloroacetyl chloride in an organic solvent under controlled temperature (0–30°C) for 5–12 hours. The reaction mixture is then worked up by extraction, drying, and concentration to yield the ester derivative.

  • Direct esterification with 2-chloroacetic acid derivatives:
    Although less commonly detailed, esterification can be achieved by reacting the piperidinyl amine with 2-chloroacetic acid or its esters in the presence of coupling agents or activating reagents.

  • Formation of hydrochloride salt:
    The free base ester is typically converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as methanol or ethanol. This step ensures better stability and crystallinity of the final compound.

Reaction Conditions and Solvents

The preparation methods emphasize the importance of solvent choice and temperature control:

Step Solvent(s) Temperature Range Notes
Reduction of 3-aminopiperidin-2-one Tetrahydrofuran (THF) ~35°C Use ~1.6 equiv. lithium aluminum hydride
Resolution with D-mandelic acid Organic solvents (e.g., ethanol, methanol) 30–80°C 5–12 hours reaction time
Esterification with 2-chloroacetyl chloride Organic solvents (e.g., methanol, mixed alcohol-water) 0–30°C Reaction time 5–12 hours
Hydrochloride salt formation Methanol, ethanol, diethyl ether 0–20°C Acid treatment to form stable hydrochloride salt

Purification and Isolation

  • Filtration and washing:
    After reaction completion, the crude product is often precipitated and filtered. Washing with mixtures of ethanol and diethyl ether helps remove impurities.

  • Extraction and drying:
    Organic solvent extraction followed by drying over anhydrous agents (e.g., magnesium sulfate) is used before concentration to isolate the ester product.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Notes
1. Reduction of 3-aminopiperidin-2-one Lithium aluminum hydride (1.6 equiv.) Tetrahydrofuran ~35 Large scale (≥1000 g), filtration step
2. Resolution with D-mandelic acid D-mandelic acid, racemic 3-piperidine amide Organic solvents 30–80 5–12 Forms diastereomeric salt, filtration
3. Esterification 2-chloroacetyl chloride Methanol/alcohol-water 0–30 5–12 Followed by extraction and drying
4. Hydrochloride salt formation HCl (1.0–1.5 equiv.) Methanol, ethanol 0–20 Acid treatment to form stable salt

Chemical Reactions Analysis

3-Piperidinyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

Common reagents for these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Drug Development

3-Piperidinyl 2-chloroacetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in the formation of compounds that exhibit biological activity.

  • Antiviral Agents : Recent studies have highlighted the compound's role in developing HIV-1 protease inhibitors. For instance, derivatives incorporating piperidine scaffolds have shown promising inhibitory activity against HIV-1 protease, with some compounds demonstrating IC50 values below 20 nM . The incorporation of 3-piperidinyl groups has been critical in enhancing the potency and selectivity of these inhibitors.
  • Cancer Therapeutics : Piperidine derivatives, including those related to 3-piperidinyl 2-chloroacetate, have been investigated for their anticancer properties. A study demonstrated that certain piperidine analogs exhibited cytotoxic effects on specific cancer cell lines, outperforming traditional chemotherapeutics like bleomycin . The unique three-dimensional structure of these derivatives contributes to their enhanced binding affinity to target proteins involved in tumor growth.

Neurological Applications

The compound has also garnered attention for its potential use in treating neurological disorders.

  • Alzheimer’s Disease : Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for Alzheimer's treatment. Compounds derived from 3-piperidinyl structures have shown improved brain penetration due to their chemical properties, enhancing their efficacy as dual inhibitors for cholinesterases .
  • CNS Pharmacokinetics : The introduction of piperidine moieties into drug designs has been associated with better central nervous system (CNS) penetration, making them suitable candidates for treating conditions involving brain metastases .

Synthesis and Methodology

The synthesis of this compound involves several chemical reactions that enhance its utility as a building block in medicinal chemistry.

  • Synthesis Pathways : The compound can be synthesized through various methods involving piperidine and chloroacetic acid derivatives. The process typically includes chlorination reactions that yield the desired hydrochloride salt .
  • Case Studies : One notable study outlined a straightforward method for synthesizing piperidinoethyl chloride hydrochloride, which serves as a precursor for several clinically used spasmolytics . This showcases the compound's versatility as an intermediate in pharmaceutical synthesis.

Biochemical Research

In addition to its pharmaceutical applications, this compound is valuable in biochemical research.

  • Biophysical Studies : The compound has been utilized in molecular docking studies to understand ligand-receptor interactions better. These studies provide insights into how modifications to the piperidine structure can influence binding affinity and specificity for biological targets .
  • Antimicrobial Research : Recent investigations into novel piperidinyl compounds have revealed antimicrobial properties, suggesting potential applications in developing new antibiotics . The ability of these compounds to interact with bacterial enzymes positions them as candidates for further exploration in antimicrobial therapy.

Mechanism of Action

The mechanism of action of 3-Piperidinyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Piperidine Family

4-Piperidinyl 2-Chloroacetate Hydrochloride
  • Molecular Formula: C₇H₁₃Cl₂NO₂
  • Molar Mass : 214.09 g/mol
  • Key Differences: The chloroacetate group is attached to the 4-position of the piperidine ring instead of the 3-position.
  • Hazard Class : IRRITANT, similar to the 3-piperidinyl derivative .
Piperidin-4-yl 2-Chloroacetate Hydrochloride (EN300-23360999)
  • Molecular Formula: C₈H₄ClNO₃
  • Molar Mass : 236.23 g/mol
  • Key Differences: Contains a benzoxazine-dione moiety, which introduces aromaticity and additional hydrogen-bonding sites. This structural complexity may enhance stability but reduce solubility in nonpolar solvents compared to simpler piperidine derivatives.
Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride
  • CAS : 169458-04-2
  • Similarity Score : 0.97 (indicating high structural overlap)
  • Key Differences : Substitution with an ethyl acetate group instead of chloroacetate. The ester group increases hydrophobicity, while the absence of chlorine reduces electrophilicity, impacting reactivity in nucleophilic substitutions.

Functional Group Variations

Ethyl 2-Hydroxy-2-(Pyridin-3-yl)acetate Hydrochloride
  • CAS : 1050208-10-0
  • Molecular Formula: C₉H₁₂ClNO₃
  • Key Differences : Incorporates a pyridine ring and hydroxyl group, enhancing hydrogen-bonding capacity and aromatic interactions. The hydroxyl group increases acidity (pKa ~3–4) compared to the chloroacetate’s electrophilic chlorine (pKa ~2.8).
2-Phenyl-2-(Piperidin-2-yl)acetic Acid Hydrochloride
  • CAS : 19395-40-5
  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Key Differences : Features a phenyl group and carboxylic acid moiety. The phenyl group introduces hydrophobicity, while the carboxylic acid (pKa ~4–5) provides pH-dependent solubility, contrasting with the chloroacetate’s ester functionality.

Biological Activity

3-Piperidinyl 2-chloroacetate hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12ClN1O2C_8H_{12}ClN_1O_2. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

  • Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, the compound can enhance cholinergic signaling, which may be beneficial in treating neurodegenerative conditions such as Alzheimer's disease .
  • Metal Chelation : The compound can chelate metal ions such as Cu(II) and Zn(II), which may help mitigate oxidative stress associated with neurodegenerative diseases. Metal ions play a significant role in the pathology of conditions like Alzheimer's disease .
  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interacting with essential bacterial enzymes .

Cellular Effects

The compound influences various cellular processes:

  • Cell Proliferation and Apoptosis : Research indicates that it can induce cell cycle arrest in cancer cells, leading to reduced tumor growth. This effect has been observed in several cancer models, suggesting its potential as an anticancer agent .
  • Neuroprotection : In vitro studies have demonstrated that the compound can protect neuronal cells from beta-amyloid-induced toxicity, which is a significant factor in Alzheimer's disease pathology.

Anticancer Activity

  • Cytotoxicity Studies : In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The compound induced apoptosis in these cancer cells, highlighting its potential as an anticancer agent .
  • In Vivo Models : Animal studies have shown that administering the compound led to a notable increase in survival rates among mice bearing Ehrlich ascites carcinoma (EAC). The mean survival time increased significantly compared to control groups, indicating its effectiveness in vivo .

Antimicrobial Studies

Research has demonstrated that this compound possesses activity against various bacterial strains, including MRSA and E. coli. The compound's mechanism appears to involve disrupting bacterial cell wall integrity and inhibiting essential metabolic pathways .

Summary of Biological Activities

Activity Type Description References
Acetylcholinesterase InhibitionEnhances cholinergic signaling; potential treatment for Alzheimer's disease.
Metal ChelationBinds metal ions (Cu(II), Zn(II)), reducing oxidative stress linked to neurodegeneration.
Antimicrobial ActivityEffective against MRSA and E. coli; disrupts bacterial functions.
Anticancer ActivityInduces apoptosis in cancer cells; increases survival rates in animal models.

Q & A

Basic: What are the recommended synthetic routes for 3-Piperidinyl 2-chloroacetate hydrochloride?

Methodological Answer:
The synthesis typically involves the reaction of 3-piperidinol with chloroacetyl chloride in the presence of a base. A common approach is to use dichloromethane (DCM) as the solvent and diisopropylethylamine (DIPEA) as the base to neutralize HCl generated during the reaction. After stirring at room temperature, the product is isolated via filtration or extraction, followed by recrystallization for purification. This method is analogous to the synthesis of benzyl 2-chloroacetate, where optimized conditions (DCM/DIPEA) achieved high yields .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:
Key parameters include:

  • Solvent selection : Dichloromethane or THF are preferred due to their inertness and ability to dissolve both reactants.
  • Base choice : DIPEA or triethylamine (TEA) effectively neutralize HCl, minimizing side reactions.
  • Temperature control : Maintaining 0–5°C during reagent addition reduces thermal decomposition.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity.
    Refer to optimization tables in analogous syntheses for solvent/base comparisons .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a P95 respirator if airborne particles are generated.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Seek medical attention if irritation persists.
    These protocols align with safety data for structurally similar piperidine derivatives .

Advanced: How should researchers mitigate risks during large-scale reactions involving this compound?

Methodological Answer:

  • Controlled Environment : Use inert atmosphere (N₂/Ar) to prevent moisture absorption or oxidation.
  • Dust Suppression : Employ wet grinding or solvent slurry techniques during solid handling.
  • Waste Management : Neutralize residual chloroacetyl chloride with aqueous sodium bicarbonate before disposal.
    Refer to hazard guidelines for chloroacetate esters and piperidine derivatives for compatibility testing .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester and piperidine ring integrity (e.g., δ ~4.2 ppm for chloroacetate methylene).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 210–230 nm) to assess purity (>98%).
  • Melting Point : Compare observed mp (e.g., 137–143°C for similar hydrochlorides) with literature values .

Advanced: How can researchers resolve discrepancies in reported physicochemical data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate melting points and spectral data against in-house synthesized standards.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.
  • Batch Analysis : Compare multiple synthesis batches using TLC/HPLC to identify impurities affecting data consistency.
    Cross-reference databases like PubChem for computational validation of properties .

Basic: What are the primary research applications of this compound?

Methodological Answer:
This compound serves as a versatile building block in:

  • Medicinal Chemistry : Alkylation of amines or thiols to synthesize pharmacologically active piperidine derivatives.
  • Peptide Modification : Introducing chloroacetate groups for conjugation or prodrug strategies.
    Examples include analogs of kinase inhibitors or antimicrobial agents .

Advanced: How can this compound be utilized in the synthesis of complex heterocycles?

Methodological Answer:

  • Nucleophilic Substitution : React with primary/secondary amines to form piperidine-linked acetamides.
  • Ring-Opening Reactions : Use in cyclization with thioureas or hydrazines to generate oxadiazoles or pyrazoles.
    Optimize stoichiometry and solvent polarity (e.g., DMF for polar intermediates) to drive reaction efficiency .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis.
  • Container : Use airtight glass vials with PTFE-lined caps to avoid moisture ingress.
  • Shelf Life : Monitor via periodic HPLC; typical stability exceeds 12 months under recommended conditions .

Advanced: What strategies prevent decomposition during long-term storage or repeated use?

Methodological Answer:

  • Lyophilization : Convert to a free base form (if feasible) to enhance stability.
  • Additives : Include stabilizers like BHT (0.01% w/w) to inhibit oxidative degradation.
  • Aliquot System : Store small portions under inert gas to minimize freeze-thaw cycles.
    Refer to stability studies on related hydrochlorides for degradation kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Piperidinyl 2-chloroacetate hydrochloride
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3-Piperidinyl 2-chloroacetate hydrochloride

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